molecular formula C20H26F3NO2S B11494442 8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

Cat. No.: B11494442
M. Wt: 401.5 g/mol
InChI Key: YCVPBZOPZIBHBO-UHFFFAOYSA-N
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Description

8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a combination of functional groups, including a trifluoromethoxyphenyl group, a thia-azaspirodecane core, and a ketone group. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one typically involves multi-step organic synthesis. The process may start with the preparation of the spirocyclic core, followed by the introduction of the trifluoromethoxyphenyl group and the ketone functionality. Common synthetic methods include:

    Cyclization reactions: to form the spirocyclic core.

    Substitution reactions: to introduce the trifluoromethoxyphenyl group.

    Oxidation reactions: to form the ketone group.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to enhance reaction rates.

    Solvents: to dissolve reactants and control reaction environments.

    Temperature and pressure control: to optimize reaction conditions.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: may yield carboxylic acids or ketones.

    Reduction: may yield alcohols or amines.

    Substitution: may yield halogenated compounds or other substituted derivatives.

Scientific Research Applications

8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological pathways.

    Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one depends on its interaction with molecular targets. This may involve:

    Binding to enzymes: Inhibiting or activating specific enzymatic pathways.

    Interaction with receptors: Modulating receptor activity to produce a biological response.

    Pathway modulation: Affecting signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic compounds: Such as spirooxindoles and spirocyclic lactams.

    Trifluoromethoxyphenyl derivatives: Such as trifluoromethoxybenzene and related compounds.

    Thia-azaspirodecane derivatives: Such as other spirocyclic thia-azaspiro compounds.

Uniqueness

8-(2-Methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one is unique due to its specific combination of functional groups and spirocyclic structure, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C20H26F3NO2S

Molecular Weight

401.5 g/mol

IUPAC Name

8-(2-methylbutan-2-yl)-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one

InChI

InChI=1S/C20H26F3NO2S/c1-4-18(2,3)14-9-11-19(12-10-14)24(17(25)13-27-19)15-5-7-16(8-6-15)26-20(21,22)23/h5-8,14H,4,9-13H2,1-3H3

InChI Key

YCVPBZOPZIBHBO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC2(CC1)N(C(=O)CS2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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